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Compound of Interest

Compound Name: Ewfw-acc

Cat. No.: B12370940

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the key properties and applications of the
fluorogenic substrate EWFW-ACC. It is designed to furnish researchers, scientists, and drug
development professionals with the essential information required to effectively utilize this tool
in their studies of immunoproteasome activity. This document outlines the substrate's core
characteristics, presents its quantitative kinetic data, details experimental protocols for its use,
and provides a summary of its synthesis.

Core Properties of EWFW-ACC

EWFW-ACC is a synthetic tetrapeptide substrate, Glu-Trp-Phe-Trp (EWFW), covalently linked
to a 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore. It was rationally designed and
optimized as a selective substrate for the chymotrypsin-like activity of the immunoproteasome
(iP), specifically targeting the LMP7 (35i) subunit. Its design was based on global substrate
specificity profiling, which identified peptide sequences preferentially cleaved by the
immunoproteasome over the constitutive proteasome (cP).

Upon enzymatic cleavage of the amide bond between the tetrapeptide and the ACC molecule,
the fluorophore is released, resulting in a significant increase in fluorescence intensity. This
direct relationship between enzymatic activity and fluorescence signal allows for the real-time
kinetic monitoring of immunoproteasome activity in a continuous assay format.

Fluorescence Characteristics
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The fluorogenic component of EWFW-ACC is the ACC moiety. When conjugated to the
peptide, the fluorescence of ACC is minimal. However, upon proteolytic release, free ACC
exhibits distinct excitation and emission maxima, enabling sensitive detection.

Property Wavelength (nm)
Excitation Maximum 355
Emission Maximum 460

Quantitative Data: Enzymatic Kinetics

The efficiency and selectivity of EWFW-ACC have been quantitatively determined through
Michaelis-Menten kinetics. The following table summarizes the key kinetic parameters for the
hydrolysis of EWFW-ACC by the human immunoproteasome (i20S) and the human constitutive
proteasome (c20S)[1].

Enzyme Km (pM) kcat (s-1) kcat/Km (M-1s-1)
Immunoproteasome
] 1.8 1.6 8.9 x 105
(i20S)
Constitutive
0.1 7.7 x103

Proteasome (c20S)

Data sourced from Winter et al., 2017, Supplementary file 2.[1]

These data highlight the remarkable selectivity of EWFW-ACC for the immunoproteasome, with
a catalytic efficiency (kcat/Km) over 100-fold greater than for the constitutive proteasome. The
low micromolar Km for the immunoproteasome indicates a high affinity of the enzyme for this

substrate[1].

Experimental Protocols

The following section provides a detailed methodology for a typical immunoproteasome activity
assay using EWFW-ACC in cell lysates.
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Preparation of Cell Lysates

Harvest cells of interest (e.g., MOLT-4 cells, which have a high immunoproteasome content,
or peripheral blood mononuclear cells).

Wash the cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCI, pH 7.5, 250 mM sucrose, 5 mM
MgClz, 1 mM DTT, 0.5 mM EDTA, and 0.025% digitonin) on ice for 15-30 minutes.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Collect the supernatant containing the soluble proteasomes.

Determine the total protein concentration of the lysate using a standard protein assay (e.g.,
Bradford or BCA assay).

Immunoproteasome Activity Assay

Prepare a stock solution of EWFW-ACC in dimethyl sulfoxide (DMSO).

In a black, flat-bottom 96-well plate, add a defined amount of cell lysate (e.g., 10-50 ug of
total protein) to each well.

For inhibitor studies, pre-incubate the lysate with the desired concentration of a proteasome
inhibitor or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

To initiate the reaction, add EWFW-ACC to each well to a final concentration of 10 uM[1].
The final volume in each well should be brought to 100-200 uL with assay buffer (e.g., 50
mM Tris-HCI, pH 7.5, 5 mM MgClz, 1 mM DTT).

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

Monitor the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60
minutes) using an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

The rate of the reaction is determined from the linear portion of the fluorescence versus time
plot.
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Synthesis of EWFW-ACC

The synthesis of EWFW-ACC is typically achieved through standard solid-phase peptide
synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. A general workflow is
outlined below:

e The ACC fluorophore is first coupled to a Rink amide resin.

e The tetrapeptide chain (EWFW) is then assembled in a stepwise manner by the sequential
addition of Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-
Trp(Boc)-OH, and Fmoc-Glu(OtBu)-OH).

e Each coupling step is mediated by a coupling agent such as HBTU (2-(1H-benzotriazol-1-
yD)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA
(N,N-diisopropylethylamine).

e The Fmoc protecting group is removed after each coupling step with a solution of piperidine
in DMF (dimethylformamide) to allow for the addition of the next amino acid.

 After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-
chain protecting groups are removed using a cleavage cocktail, typically containing
trifluoroacetic acid (TFA).

e The crude peptide is then purified by reverse-phase high-performance liquid chromatography

(RP-HPLC).

o The identity and purity of the final product are confirmed by mass spectrometry and
analytical HPLC.

Visualizations

The following diagrams illustrate the enzymatic reaction, a typical experimental workflow, and
the logical relationship of the substrate's properties.

EWFW-ACC (Substrate) Binding Immunoproteasome Cleavage EWFW (Peptide) + ACC (Fluorophore)
(Minimally Fluorescent) (LMP7/B5i subunit) (Highly Fluorescent)
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Caption: Enzymatic cleavage of EWFW-ACC by the immunoproteasome.
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Caption: A typical experimental workflow for an immunoproteasome activity assay.
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Caption: Logical relationships of EWFW-ACC's core properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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